![molecular formula C10H22Cl2N2O B3006125 (R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 1286207-98-4](/img/structure/B3006125.png)
(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride" is a chiral amine derivative that features a pyrrolidine ring, which is a five-membered heterocycle containing one nitrogen atom, and a tetrahydropyran ring, a six-membered oxygen-containing heterocycle. The compound's structure suggests potential applications in pharmaceutical chemistry as a building block for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the 1,3-dipolar cycloaddition of azomethine ylides to enones, as demonstrated in the stereospecific synthesis of pyrrolidines with varied configurations . This method allows for high diastereo- and regioselectivity, which is crucial for obtaining the desired chiral centers in the pyrrolidine ring. Although the specific synthesis of "(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride" is not detailed in the provided papers, the methodologies discussed could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of multiple stereocenters, which are critical for their biological activity. The strict stereocontrol exerted by the stereogenic center of the pyranone in the cycloaddition reactions is a key factor in determining the stereochemistry of the pyrrolidine ring . The molecular structure of the compound would likely exhibit similar stereochemical complexity.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, the Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles can lead to the formation of 4-aminopyrrole-3-carboxylates, which share structural similarities with pyrrolidine derivatives . Additionally, the Rh(III)-catalyzed alkenyl C-H bond functionalization provides a convergent synthesis pathway for pyrroles , which could potentially be modified to synthesize related pyrrolidine compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their heterocyclic structure and the presence of functional groups. The compound , with its pyrrolidine and tetrahydropyran rings, is expected to have properties suitable for further chemical modifications. These properties include solubility in common organic solvents, reactivity towards acids and bases, and the ability to form salts, such as the dihydrochloride form mentioned .
Aplicaciones Científicas De Investigación
Application in Cognitive Disorders
(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride is utilized in the development of cognitive disorder treatments. A derivative, PF-04447943, identified using parallel synthetic chemistry and structure-based drug design, is a novel PDE9A inhibitor. It has shown potential in elevating central cGMP levels in the brain and CSF of rodents, exhibiting procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Recent clinical trials indicate it is well tolerated in humans and effective in elevating cGMP in cerebral spinal fluid, confirming its potential as a pharmacological tool for testing hypotheses in disease states related to impaired cGMP signaling or cognition (Verhoest et al., 2012).
Development of CCR5 Antagonists
The compound plays a role in developing CCR5 antagonists. A key intermediate for the CCR5 antagonist TAK-779, 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, has been synthesized through an efficient process. This process involves reductive alkylation and alkylation with 4-nitrobenzylbromide, yielding a 78% isolated yield from the starting materials, highlighting its significance in the synthesis of pharmacologically active compounds (Hashimoto et al., 2002).
Synthetic Methodologies
The compound is also integral in synthetic chemistry methodologies. For example, a one-pot synthesis method for substituted pyrrolo[3,4-b]pyridin-5-ones has been developed based on the reaction of primary amines with acetamides derived from the compound. This highlights its utility in creating diverse heterocyclic structures, which are crucial in pharmaceutical research and development (Melekhina et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
(3R)-1-(oxan-4-ylmethyl)pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-10-1-4-12(8-10)7-9-2-5-13-6-3-9;;/h9-10H,1-8,11H2;2*1H/t10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFNTODPKFTWAK-YQFADDPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

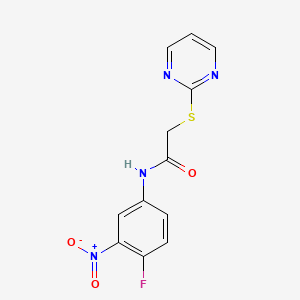
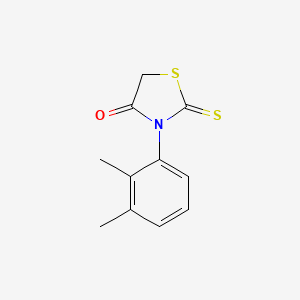
![2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3006045.png)
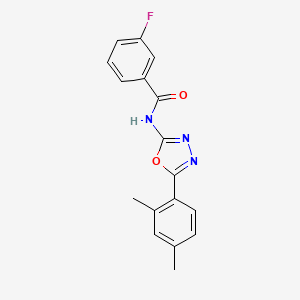
![2-{1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidin-2-yl}-1H-indole](/img/structure/B3006049.png)
![3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3006050.png)
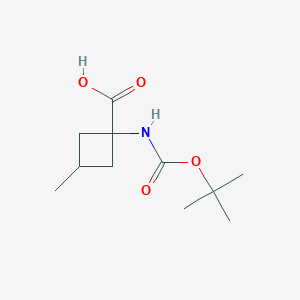
![2-(methylsulfanyl)-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B3006055.png)
![N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide](/img/structure/B3006056.png)
![3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3006057.png)

![2-[(2-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3006059.png)
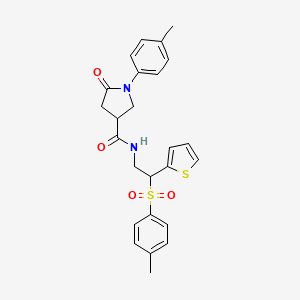
![4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B3006064.png)